N,2-bis(2-methylphenyl)acetamide

Description

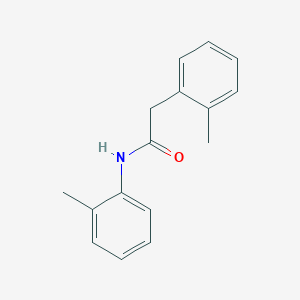

N,2-bis(2-methylphenyl)acetamide is an acetamide derivative featuring two 2-methylphenyl substituents. The compound’s structure consists of an acetamide backbone (CH₃CONH-) with one 2-methylphenyl group attached to the nitrogen atom and another at the ortho position of the phenyl ring.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N,2-bis(2-methylphenyl)acetamide |

InChI |

InChI=1S/C16H17NO/c1-12-7-3-5-9-14(12)11-16(18)17-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

VTRUCYDBAMHHEY-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,2-bis(2-methylphenyl)acetamide with structurally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and applications:

*Estimated based on structural analogs.

Key Findings:

Substituent Effects: Methyl vs. Methoxy groups (e.g., in N,2-bis(3,4-dimethoxyphenyl)acetamide) improve solubility and electron-donating effects, favoring interactions with biological targets . Chloro Substituents: Chlorinated acetamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) exhibit pesticidal activity due to enhanced electrophilicity and stability .

Structural Complexity :

- Compounds like ortho-methylacetylfentanyl incorporate additional heterocyclic moieties (piperidinyl-phenethyl), drastically altering pharmacological profiles compared to simpler bis-phenylacetamides .

Toxicity and Regulation :

- Fentanyl analogs (e.g., ortho-methylacetylfentanyl) are regulated due to high opioid receptor affinity and overdose risks, whereas pesticidal acetamides are optimized for selective toxicity in agrochemical applications .

Research Implications and Gaps

- Synthesis and Characterization : this compound’s synthesis likely parallels methods for related bis-arylacetamides, involving Ullmann coupling or nucleophilic substitution. X-ray crystallography (e.g., SHELX programs ) could elucidate its conformation.

- Applications: Potential uses as a pharmaceutical intermediate or ligand in coordination chemistry (e.g., disulfide analogs ) remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.